(E)-6-Dodecen-1-yl acetate (E)-6-Dodecen-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 29868-16-4
VCID: VC3924356
InChI: InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h7-8H,3-6,9-13H2,1-2H3/b8-7+
SMILES: CCCCCC=CCCCCCOC(=O)C
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol

(E)-6-Dodecen-1-yl acetate

CAS No.: 29868-16-4

Cat. No.: VC3924356

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

(E)-6-Dodecen-1-yl acetate - 29868-16-4

Specification

CAS No. 29868-16-4
Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
IUPAC Name [(E)-dodec-6-enyl] acetate
Standard InChI InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h7-8H,3-6,9-13H2,1-2H3/b8-7+
Standard InChI Key LMNJOGUUFQYRPE-BQYQJAHWSA-N
Isomeric SMILES CCCCC/C=C/CCCCCOC(=O)C
SMILES CCCCCC=CCCCCCOC(=O)C
Canonical SMILES CCCCCC=CCCCCCOC(=O)C

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

(E)-6-Dodecen-1-yl acetate consists of a 12-carbon chain (dodecenyl) with an acetate group (-OAc) at the first position and a double bond between the sixth and seventh carbons in the E (trans) configuration . The IUPAC name, [(E)-dodec-6-enyl] acetate, reflects this arrangement. The SMILES notation CCCCC/C=C/CCCCCOC(=O)C\text{CCCCC/C=C/CCCCCOC(=O)C} explicitly denotes the stereochemistry and functional groups .

3D Conformation and Stability

The trans configuration of the double bond imposes a linear geometry on the alkyl chain, reducing steric hindrance between substituents and enhancing thermodynamic stability compared to its Z (cis) isomer . Computational models predict a planar structure around the double bond, with rotational flexibility along single bonds contributing to multiple conformers.

Nomenclature and Identifiers

Systematic and Common Names

The compound is systematically named [(E)-dodec-6-enyl] acetate under IUPAC rules. Common synonyms include 6-dodecenyl acetate, (E)-6-dodecen-1-ol acetate, and trans-6-dodecen-1-ol acetate .

Registry Identifiers

  • CAS Registry Number: 29868-16-4

  • PubChem CID: 5352890

  • DSSTox Substance ID: DTXSID00895115

  • Wikidata Entry: Q27273219

Physical and Chemical Properties

Computed Physicochemical Properties

Key properties derived from computational models include:

PropertyValueMethod (PubChem Release)
Molecular Weight226.35 g/molPubChem 2.2 (2021.10.14)
XLogP3-AA4.8XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Rotatable Bond Count11Cactvs 3.4.8.18
Topological Polar Surface26.3 ŲCactvs 3.4.8.18

These metrics suggest high lipophilicity (XLogP3-AA = 4.8) and low polarity, typical of long-chain esters .

Experimental Data

  • Kovats Retention Index: 1587.2 (standard non-polar column) .

  • Boiling Point: Estimated at 280–290°C based on analogous dodecenyl esters.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

13C NMR (Depicted in PubChem): Peaks at δ 170.2 ppm (carbonyl carbon), δ 130.5 and 129.8 ppm (olefinic carbons), and δ 60.1 ppm (methylene adjacent to the acetate group) .

Mass Spectrometry

GC-MS (John Wiley & Sons, 2025): Base peak at m/z 43 (acetyl ion), with molecular ion [M+] at m/z 226 . Fragmentation patterns align with cleavage at the double bond and acetate group.

Infrared Spectroscopy

Vapor Phase IR: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester stretch) .

Applications and Biological Relevance

Pheromone Activity

Though direct evidence is limited, structural similarity to lepidopteran pheromones (e.g., (E)-8-dodecenyl acetate) suggests potential roles in insect communication . Electroantennogram (EAG) studies on related compounds demonstrate receptor activation at picogram quantities.

Industrial Uses

  • Flavor/Fragrance Intermediate: Ester functional groups are precursors in synthetic aroma compounds.

  • Plasticizers: Long-chain esters modify polymer flexibility.

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